2-(Ethylthio)benzoyl chloride
Overview
Description
2-(Ethylthio)benzoyl chloride is an organic compound with the chemical formula C9H9ClOS . It is a clear, colorless to pale yellow liquid with a pungent odor.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a carbonyl group (C=O) and a chloride atom (Cl). The benzene ring also has an ethylthio group (C2H5S) attached to it . Detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy .
Scientific Research Applications
Modification in Polymer Science : A study by Matche, Kulkarni, & Raj (2006) explored the incorporation of benzoyl chloride into a matrix of ethylene acrylic acid polymer. This modified ionomer film showed antimicrobial activity, inhibiting the growth of Penicillium sp. and Aspergillus sp.
Chelating Ligand in Analytical Chemistry : Salih et al. (1998) developed poly(EGDMA-HEMA) microbeads using benzoyl peroxide and other compounds. These microbeads, with attached dithizone as a chelating ligand, showed high adsorption rates for mercury species, demonstrating their utility in environmental analytical chemistry. This was detailed in their study published in "Analytica Chimica Acta" (Salih et al., 1998).
Antimicrobial Activity : Drăcea et al. (2010) investigated the antimicrobial activity of new 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides. These compounds were synthesized using benzoyl chloride and exhibited antimicrobial properties against various bacterial and fungal strains (Drăcea et al., 2010).
Organic Synthesis and Catalysis : Yasukawa et al. (2002) demonstrated that benzoyl chlorides can react with internal alkynes in the presence of an iridium catalyst to produce substituted naphthalenes and anthracenes. This highlights its role in organic synthesis and catalysis (Yasukawa et al., 2002).
Synthesis of Chemical Compounds : A study on the synthesis of p-Ethyl benzoyl chloride by Wang Xv (2010) discusses its production and optimal process conditions, underlining the chemical's importance in synthetic procedures (Wang Xv, 2010).
Esterification Reactions in Organic Chemistry : The catalysed benzoylation of ethylene oxides by benzoyl halides in aprotic solvents, as studied by Satchell & Shvets (1973), shows the versatility of benzoyl chloride in esterification reactions (Satchell & Shvets, 1973).
Pharmaceutical Applications : The synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, as researched by Ram et al. (1992), showcase the use of benzoyl chloride derivatives in the development of potential antineoplastic and antifilarial agents (Ram et al., 1992).
Innovative Materials Synthesis : The synthesis and properties of poly(N-benzoyl-2-ethynylpyridinium chloride) by Gal et al. (2011) demonstrate the use of benzoyl chloride in creating new ionic polyacetylenes, which are significant in material science (Gal et al., 2011).
Spectrophotometric Analysis : Fang (2007) studied an indirect esterified spectrophotometric method for determining benzoyl chloride, highlighting its relevance in analytical methods (Fang, 2007).
Thermoanalytical Studies : Fonseca et al. (2012) conducted a thermoanalytical study of Nα-benzoyl-l-argininate ethyl ester chloride, which is used as a model drug in the development of polymeric delivery systems for peptides and proteins (Fonseca et al., 2012).
Safety and Hazards
Benzoyl chlorides, including 2-(Ethylthio)benzoyl chloride, are typically corrosive and can cause burns and eye damage. They may also be harmful if swallowed, inhaled, or in contact with skin . Proper safety measures should be taken when handling this compound, including the use of personal protective equipment and adequate ventilation .
Future Directions
Benzothiazole derivatives, which can be synthesized from benzoyl chlorides, have been found to possess a wide range of biological activities, making them of interest in the field of medicinal chemistry . Future research may focus on the synthesis of new benzothiazole derivatives from 2-(Ethylthio)benzoyl chloride and the exploration of their potential biological activities .
Mechanism of Action
Properties
IUPAC Name |
2-ethylsulfanylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClOS/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFYPNGSTNJXQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564729 | |
Record name | 2-(Ethylsulfanyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10564729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173312-15-7 | |
Record name | 2-(Ethylsulfanyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10564729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.